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molecular formula C9H11N3O2 B8510468 4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8510468
M. Wt: 193.20 g/mol
InChI Key: FTJMYGCRSFEVJL-UHFFFAOYSA-N
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Patent
US09079910B2

Procedure details

1.1 A suspension of 1.00 g (6.32 mmol) of 4-chloro-7H-pyrrolo[2,3-d]-pyrimidine and 5.20 g (15.8 mmol) of caesium carbonate in 30 ml of 2-methoxy-ethanol is heated under reflux for 24 hours. The reaction mixture is adsorbed onto kieselguhr and chromatographed on a silica-gel column with dichloromethane/methanol/aqueous ammonia (100:1:1) as eluent, giving 4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine as colourless crystals; m.p. 137-139° C.;
Quantity
1 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:17][O:18][CH2:19][CH2:20][OH:21]>>[CH3:17][O:18][CH2:19][CH2:20][O:21][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
caesium carbonate
Quantity
5.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
reactant
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica-gel column with dichloromethane/methanol/aqueous ammonia (100:1:1) as eluent

Outcomes

Product
Name
Type
product
Smiles
COCCOC=1C2=C(N=CN1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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